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For Researchers, Scientists, and Drug Development Professionals

ARV-766 is a second-generation proteolysis targeting chimera (PROTAC) designed to

selectively degrade the androgen receptor (AR), a key driver in prostate cancer. Developed by

Arvinas, this orally bioavailable molecule has demonstrated significant potency against wild-

type AR and clinically relevant mutants.[1][2] As with any targeted therapy, understanding its

cross-reactivity and potential off-target effects is crucial for a comprehensive assessment of its

therapeutic window and potential liabilities. This guide provides a comparative analysis of ARV-

766's selectivity profile based on available data and general knowledge of the PROTAC class it

belongs to.

Comparison with Predecessor and Other Androgen
Receptor Degraders
ARV-766 was developed to improve upon its predecessor, bavdegalutamide (ARV-110). While

both are potent AR degraders, ARV-766 exhibits a broader efficacy profile, notably against the

AR L702H mutation, which is a known resistance mechanism to some AR-targeted therapies.

[3] Clinical data has also suggested a better tolerability profile for ARV-766 compared to

bavdegalutamide.[3]

From a broader perspective, ARV-766 is part of a class of PROTACs that utilize a derivative of

thalidomide to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[4] This shared mechanism
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introduces a potential for class-wide off-target effects, which must be considered when

evaluating the selectivity of any individual molecule within this class.

Quantitative Analysis of On-Target Potency
While specific quantitative data on the cross-reactivity of ARV-766 against a broad panel of

proteins is not publicly available, its high on-target potency serves as an important indicator of

its selectivity. Preclinical studies have demonstrated impressive degradation of the androgen

receptor.

Compound Target Cell Line DC50 (nM) Dmax Notes

ARV-766

Androgen

Receptor

(Wild-Type)

VCaP <1
>90% (in

vivo)

Also potent

against

clinically

relevant AR

mutants.[5]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

This high potency against the intended target suggests that at therapeutic concentrations, the

engagement of ARV-766 with the androgen receptor is highly favored.

Known Off-Target Considerations for Cereblon-
Recruiting PROTACs
A known off-target for PROTACs that recruit the CRBN E3 ligase is the translation termination

factor GSPT1.[6] The degradation of GSPT1 is not mediated by the target-binding end of the

PROTAC but rather through a "molecular glue" mechanism inherent to the CRBN-binding

moiety (a thalidomide analog).[7] This is a class effect for CRBN-recruiting PROTACs, and the

extent of GSPT1 degradation can vary between different molecules. The inadvertent

degradation of GSPT1 can lead to downstream effects on protein synthesis and may contribute

to the overall therapeutic and toxicity profile of the drug.[6]
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Detailed experimental protocols for the cross-reactivity studies of ARV-766 have not been

publicly disclosed. However, a standard workflow for assessing the selectivity of a PROTAC

like ARV-766 would typically involve the following:

1. Proteomics-Based Selectivity Profiling:

Method: Mass spectrometry-based proteomics is a common method to assess changes in

the global proteome of cancer cell lines upon treatment with the PROTAC.

Procedure:

Prostate cancer cell lines (e.g., VCaP, LNCaP) are treated with ARV-766 at various

concentrations and time points.

A vehicle-treated group serves as a negative control.

Cells are lysed, and proteins are extracted and digested into peptides.

Peptides are labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative

analysis.

Labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

The abundance of thousands of proteins is quantified across the different treatment

conditions to identify proteins that are downregulated, indicating potential degradation.

2. Target Engagement and Binding Assays:

Method: A broad panel of in vitro binding assays against a diverse set of proteins can be

used to identify potential off-target interactions.

Procedure:

ARV-766 is screened against a large panel of kinases (e.g., a kinome scan), G-protein

coupled receptors (GPCRs), ion channels, and other enzymes.

Binding affinity (e.g., Ki, Kd) is determined for any identified "hits."
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These assays help to identify direct binding interactions that may or may not lead to

degradation.

Visualizing the PROTAC Mechanism and Potential
Off-Target Effects
To better understand the mechanism of action and potential for cross-reactivity, the following

diagrams illustrate the intended action of ARV-766 and the mechanism of GSPT1 off-target

degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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